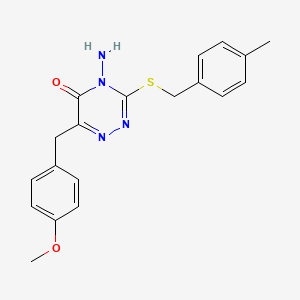

![molecular formula C21H23N5O3 B2417235 2-Benzyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876673-73-3](/img/structure/B2417235.png)

2-Benzyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole, a component of your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

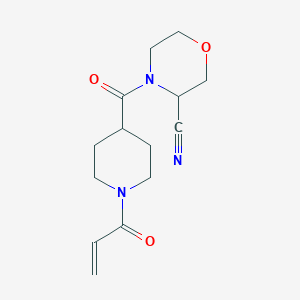

Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring with two non-adjacent nitrogen atoms . It is a planar molecule and can exist in two tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis

Imidazole and its derivatives are known to participate in a wide range of chemical reactions due to their amphoteric nature . They can act as both acids and bases, making them versatile in various chemical reactions.Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Applications De Recherche Scientifique

Mesoionic Imidazo[1,2-c]-pyrimidine-2,7-diones

Mesoionic purinone analogs, including imidazo[1,2-c]-pyrimidine-2,7-diones, exhibit properties relevant to hydrolytic ring-opening reactions and 1,3-dipolar cycloadditions, contributing to the synthesis of triazacyclopent-[cd]indene structures (Coburn & Taylor, 1982).

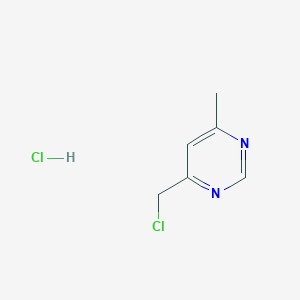

Synthesis of 6-purineselenyl and Thiadiazolyl Derivatives

New 6-purineselenyl derivatives and thiadiazols bearing 7-benzyl-1,3-dimethylpurine-2,6-diones have been synthesized. Their structures were elucidated using spectroscopic methods, contributing to the development of novel compounds in this chemical class (Gobouri, 2020).

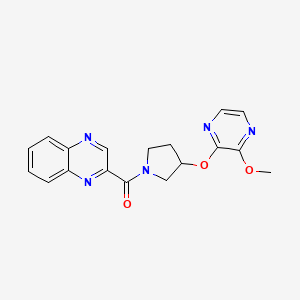

Dual-Target-Directed Ligands Based on Xanthine Scaffold

Research on N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones has revealed their potential as dual-target-directed ligands, showing antagonistic activity towards adenosine receptors and inhibition of monoamine oxidase B. This property is significant for developing treatments for neurodegenerative diseases (Załuski et al., 2019).

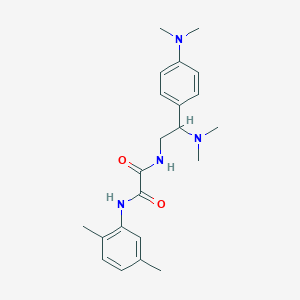

Novel Arylpiperazinylalkyl Purine Derivatives

A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been studied for their affinity to serotoninergic and dopaminergic receptors. These compounds, particularly with a substituent at the 7-position of the imidazo[2,1-f]purine system, have shown potential in acting as receptor ligands (Zagórska et al., 2015).

Synthesis of Imidazo[2,1-f]purine-2,4-dione Derivatives

Research on the synthesis of imidazo[2,1-f]purine-2,4-dione derivatives has revealed their promising potential as 5-HT(1A) receptor ligands and for potential anxiolytic and antidepressant activity. This research opens avenues for new therapeutic compounds in mental health treatment (Zagórska et al., 2009).

Synthesis of N-benzylated Indole-, Indazole-, and Benzotriazole-Diones

The synthesis of N-benzylated derivatives in the indole, indazole, and benzotriazole series demonstrates the versatility of this compound class in chemical synthesis, offering potential for developing novel compounds (Marminon et al., 2007).

Inhibition of Vascular Smooth Muscle Cell Proliferation

Compounds in the series of 2-phenyl-1H-benzo[d]imidazole-4,7-diones, particularly 6-arylthio-5-chloro derivatives, have shown potent antiproliferative activity against vascular smooth muscle cells. This discovery is crucial for therapies targeting vascular diseases (Ryu et al., 2008).

Mécanisme D'action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structures and functional groups . They have been found to exhibit a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Orientations Futures

Propriétés

IUPAC Name |

2-benzyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-14-11-25-17-18(22-20(25)24(14)13-16-9-6-10-29-16)23(2)21(28)26(19(17)27)12-15-7-4-3-5-8-15/h3-5,7-8,11,16H,6,9-10,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPQWKWUZIHWCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CC4CCCO4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2417156.png)

![(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B2417163.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2417165.png)